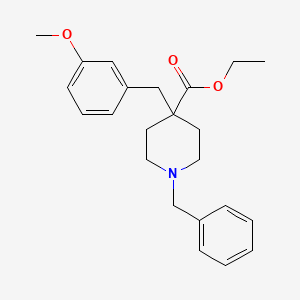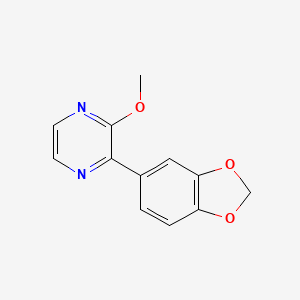![molecular formula C24H35N3O2 B3794157 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B3794157.png)
1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide
Overview
Description
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl group: This step typically involves a substitution reaction where a cyclopentyl halide reacts with the piperidine derivative.
Attachment of the pyrrolidin-1-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyrrolidin-1-ylmethyl group is introduced.
Final modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide can be compared with similar compounds, such as:
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(morpholin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide: This compound has a similar structure but with a morpholine group instead of a pyrrolidine group.
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide: This compound has a piperidine group instead of a pyrrolidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical properties.
Properties
IUPAC Name |
1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-25(16-19-8-2-3-9-20(19)17-26-14-6-7-15-26)24(29)21-12-13-23(28)27(18-21)22-10-4-5-11-22/h2-3,8-9,21-22H,4-7,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHOYQKQNWJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1CN2CCCC2)C(=O)C3CCC(=O)N(C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide](/img/structure/B3794089.png)
![N-({1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3794097.png)
![5-methyl-3-[(E)-2-phenylvinyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3794103.png)
![Ethyl 3-[(3-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxylate](/img/structure/B3794104.png)
![3-[3-(morpholin-4-ylmethyl)phenyl]-1H-pyridin-2-one](/img/structure/B3794117.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B3794123.png)
![2-methoxy-6-{[methyl(1-pyridin-4-ylethyl)amino]methyl}phenol](/img/structure/B3794137.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3794158.png)
![1-[4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-thienyl]ethanone](/img/structure/B3794164.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B3794168.png)

![2-[4-(methylsulfonyl)phenyl]-5-(pyrrolidin-1-ylmethyl)pyridine](/img/structure/B3794186.png)
